
4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds with a tri- and tetra-substituted imidazole scaffold, similar to the compound of interest, involves selective inhibitors of p38 mitogen-activated protein (MAP) kinase, crucial for proinflammatory cytokine release. These inhibitors utilize crystal structures of p38 in complex with small organic ligands, highlighting the significance of ligand information for designing selective inhibitors. Experimental and computed works review the modification of the pyrimidine ring and its effects on inhibitory activity and selectivity for p38 over other kinases (Scior et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds akin to the subject compound is characterized by complex scaffolds like pyrazolo[1,5-a]pyrimidines, known for broad medicinal properties including anticancer, CNS agents, and anti-infectious activities. Structure-activity relationship (SAR) studies focus on exploiting this scaffold for potential drug candidates, indicating room for further exploration by medicinal chemists (Cherukupalli et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds involve cyclizations of alkenyl(alkynyl)-functionalized quinazolinones and their heteroanalogues. This strategy is powerful for constructing polyheterocyclic structures, showcasing the synthetic versatility of these compounds in forming fused pyrimidine systems with saturated N- and N,S-heterocycles (Vaskevych et al., 2023).
Physical Properties Analysis
Investigations into the physical properties of these compounds emphasize the importance of heterocyclic N-oxide derivatives, including those synthesized from imidazole, indazole, indole, and pyridine, in organic syntheses, catalysis, and drug applications. The versatility and biological importance of these compounds highlight their significance in various fields, including optoelectronic materials and medicinal chemistry (Li et al., 2019).
Chemical Properties Analysis
The chemical properties of related compounds focus on the synthesis of multiply arylated heteroarenes, including bioactive derivatives, via palladium-catalyzed direct C–H arylation. This method is notable for synthesizing biologically active compounds and substances that are privileged structural motifs in organic materials, demonstrating the practicality and versatility of arylation protocols (Rossi et al., 2014).
科学的研究の応用
Glycine Transporter 1 Inhibition
Another aspect of research on this compound pertains to its inhibition of Glycine Transporter 1 (GlyT1). A study identified a structurally diverse back-up compound, emphasizing its potent GlyT1 inhibitory activity. The compound exhibited a favorable pharmacokinetics profile and elicited an increase in the cerebrospinal fluid concentration of glycine in rats, highlighting its potential in neurological research (Yamamoto et al., 2016).
Synthesis and Application in Cancer Therapy
The compound is also noted for its role in the synthesis of Nilotinib, an antitumor agent. The intricate synthesis process of Nilotinib involves the use of 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2, highlighting its significance in the development of cancer therapeutics (Wang Cong-zhan, 2009).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of derivatives and related compounds of 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2. Studies have synthesized and evaluated various derivatives for their antimicrobial activity, demonstrating their efficacy against a range of microbial species. This line of research provides insights into the potential therapeutic applications of these compounds in combating microbial infections (Rathod & Solanki, 2018; Vlasov et al., 2022).
特性
CAS番号 |
641571-15-5 |
|---|---|
製品名 |
4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2 |
分子式 |
C28H22F3N7O |
分子量 |
529.5157896 |
同義語 |
4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2-yl)aMino)benzaMide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)

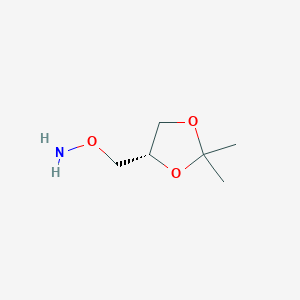
![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)
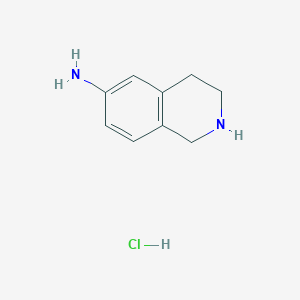

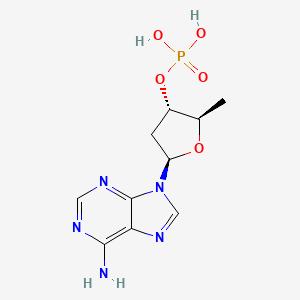
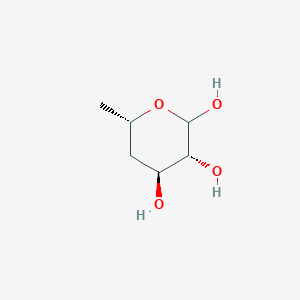
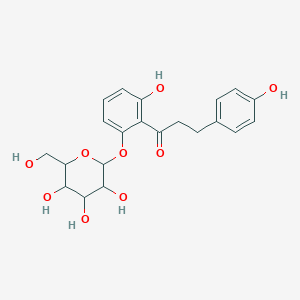
![VIC[mouse reduced]](/img/structure/B1141984.png)